molecular formula C18H23N3O4S B2862653 Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-05-8

Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2862653
CAS No.: 946330-05-8
M. Wt: 377.46
InChI Key: FHYZNBUCSZXTGY-UHFFFAOYSA-N
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Description

Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a thioxo group at position 2, a methyl carboxylate ester at position 7, and a 3-(isopentylamino)-3-oxopropyl substituent at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator due to the thioxo and carbonyl motifs .

Properties

IUPAC Name

methyl 3-[3-(3-methylbutylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-11(2)6-8-19-15(22)7-9-21-16(23)13-5-4-12(17(24)25-3)10-14(13)20-18(21)26/h4-5,10-11H,6-9H2,1-3H3,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYZNBUCSZXTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common approach is to start with the quinazoline core, which can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde. The thioxo group is introduced via a thiolation reaction, often using Lawesson’s reagent or phosphorus pentasulfide. The isopentylamino side chain is then attached through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions. Additionally, purification processes such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could be harnessed for therapeutic purposes, such as the development of new treatments for diseases.

    Industry: It may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific context in which the compound is used, but it may involve inhibition or activation of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinazoline Family
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Target) C₂₁H₂₈N₄O₄S 440.54 Isopentylamino (branched C₅), methyl carboxylate, thioxo High lipophilicity (predicted logP ~2.8); potential for CNS penetration
Methyl 4-oxo-3-{3-oxo-3-[(propan-2-yl)amino]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate C₁₉H₂₄N₄O₄S 420.48 Isopropylamino (C₃), methyl carboxylate, thioxo Reduced lipophilicity (logP ~2.1) vs. target; shorter alkyl chain may limit cellular uptake
Methyl 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate C₂₃H₂₄N₄O₄S 452.53 Benzylpiperazinyl, methyl carboxylate, thioxo Enhanced solubility due to piperazine; potential for targeting GPCRs or neurotransmitter receptors

Key Observations :

  • Branching vs. Chain Length : The target’s isopentyl group (C₅) provides greater hydrophobic volume compared to the isopropyl (C₃) analog, likely improving binding to hydrophobic enzyme pockets .
  • Functional Group Impact: The benzylpiperazine substituent in the third compound introduces basicity and hydrogen-bonding capacity, contrasting with the neutral isopentylamino group in the target.
Comparison with Non-Quinazoline Heterocycles
Compound Name Core Structure Molecular Weight Functional Groups Melting Point (°C) Spectral Data (Notable Peaks)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine 531.52 Nitrophenyl, cyano, ester 243–245 ¹H NMR (CDCl₃): δ 8.25 (d, Ar–NO₂), 4.35 (q, –OCH₂CH₃)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...-6-carboxylate Thiazolopyrimidine 494.55 Trimethoxybenzylidene, ester N/A IR (KBr): 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)

Key Observations :

  • Electron-Withdrawing Groups: The nitrophenyl and cyano groups in the imidazopyridine derivative increase electrophilicity, contrasting with the target’s electron-rich isopentyl chain.
  • Crystal Packing: The thiazolopyrimidine compound crystallizes in a monoclinic system (P21/n) with intermolecular hydrogen bonds , suggesting that the target compound may exhibit similar packing behavior if analyzed via SHELX .
Pharmacological Relevance vs. Pharmacopeial Standards

Pharmacopeial compounds like (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight the importance of sulfur-containing heterocycles (e.g., thiadiazole) in antibiotic design. The target’s thioxo group may mimic these interactions, though its larger substituents could reduce metabolic stability compared to compact pharmacopeial agents .

Biological Activity

Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound belonging to the quinazoline class, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C15H20N2O3SC_{15}H_{20}N_2O_3S, with a molecular weight of approximately 320.4 g/mol. The structure includes a tetrahydroquinazoline core that is modified with various functional groups, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Quinazoline derivatives often act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. This compound may inhibit specific kinases associated with cancer proliferation.
  • Antioxidant Properties : Some studies suggest that quinazoline derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
  • Interaction with Receptors : The compound may interact with specific receptors in the body, influencing physiological responses such as inflammation or pain modulation.

Anticancer Activity

Research has indicated that quinazoline derivatives possess significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound demonstrated an IC50 value in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)Mechanism
MCF-75.0Apoptosis induction
A5494.5Cell cycle arrest

Antimicrobial Activity

Quinazolines have also been studied for their antimicrobial properties:

  • Bacterial Inhibition : The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various quinazoline derivatives, including this compound. The results indicated significant growth inhibition in tumor xenografts in vivo when administered at doses of 10 mg/kg body weight.
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial efficacy against multiple strains of bacteria. The findings suggested that the compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis .

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